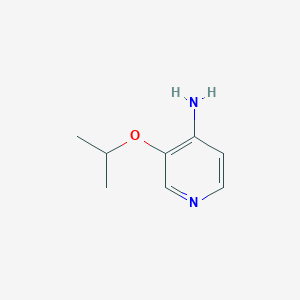

3-(Propan-2-yloxy)pyridin-4-amine

説明

3-(Propan-2-yloxy)pyridin-4-amine is a pyridine derivative with an isopropoxy (-OCH(CH₃)₂) substituent at position 3 and an amine (-NH₂) group at position 4. The compound’s molecular formula is C₈H₁₂N₂O, with a calculated molecular weight of 152.19 g/mol.

Such features are critical in drug design, particularly for kinase inhibitors or antimicrobial agents.

特性

IUPAC Name |

3-propan-2-yloxypyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)11-8-5-10-4-3-7(8)9/h3-6H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECODDZYPZZGTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yloxy)pyridin-4-amine typically involves the reaction of 4-aminopyridine with an appropriate alkylating agent. One common method is the reaction of 4-aminopyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for 3-(Propan-2-yloxy)pyridin-4-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

3-(Propan-2-yloxy)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amine group to other functional groups such as amides.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions depending on the desired substitution.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amides or other reduced derivatives.

Substitution: Formation of halogenated or nucleophile-substituted pyridine derivatives.

科学的研究の応用

3-(Propan-2-yloxy)pyridin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 3-(Propan-2-yloxy)pyridin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Ether Substituents

4-[4-(Propan-2-yl)phenoxy]pyridin-3-amine

- Structure: A phenoxy group at position 4 of the pyridine ring and an amine at position 3.

- Molecular Weight : 228.29 g/mol .

- Key Differences: The phenoxy group introduces aromaticity and bulkiness compared to the aliphatic isopropoxy group in 3-(Propan-2-yloxy)pyridin-4-amine. This may reduce solubility but enhance π-π stacking interactions in biological targets.

HNPC-A9229 (5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine)

- Structure : Pyrimidin-4-amine core with a pyridin-2-yloxy substituent.

- Bioactivity : Exhibits fungicidal activity with EC₅₀ values of 0.16 mg/L (Puccinia sorghi) and 1.14 mg/L (Erysiphe graminis) , outperforming commercial fungicides like tebuconazole .

- Key Differences : The pyrimidine core and chlorine/difluoromethyl groups enhance bioactivity but increase molecular complexity.

Pyridine Derivatives with Amine Substituents

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- Structure : Methoxy (-OCH₃) at position 4, trimethylsilyl ethynyl (-C≡C-Si(CH₃)₃) at position 3, and amine at position 2.

- Molecular Weight : 248.37 g/mol .

- Key Differences : The electron-withdrawing trimethylsilyl ethynyl group reduces basicity of the amine compared to 3-(Propan-2-yloxy)pyridin-4-amine.

6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine

生物活性

3-(Propan-2-yloxy)pyridin-4-amine, with the CAS number 1395034-81-7, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a propan-2-yloxy group and an amine functional group. Its structural formula is represented as follows:

The biological activity of 3-(Propan-2-yloxy)pyridin-4-amine can be attributed to its interaction with various biological targets. The compound has been investigated for its ability to inhibit specific enzymes and receptors involved in disease pathways, particularly in cancer and infectious diseases.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain phospholipases, which are crucial in lipid metabolism and cell signaling pathways. This inhibition could lead to altered cellular responses in pathological conditions such as cancer .

- Antiviral Activity : Similar compounds have shown antiviral properties by inhibiting viral replication in host cells, indicating that 3-(Propan-2-yloxy)pyridin-4-amine may also possess such activity .

Anticancer Potential

Research has highlighted the potential of 3-(Propan-2-yloxy)pyridin-4-amine as an anticancer agent. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The compound's ability to affect cell cycle progression has also been noted.

Antimicrobial Effects

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. Preliminary results indicate significant inhibitory effects, suggesting its potential use in treating infections.

Study on Enzyme Inhibition

A study focused on the inhibition of lysosomal phospholipase A2 (PLA2G15) revealed that compounds similar to 3-(Propan-2-yloxy)pyridin-4-amine could predict drug-induced phospholipidosis, a condition linked to drug toxicity. The findings suggested that this compound might serve as a lead for developing safer pharmaceuticals .

Antiviral Efficacy

In another study involving viral replication assays, compounds structurally related to 3-(Propan-2-yloxy)pyridin-4-amine demonstrated significant inhibition of retroviral replication. The IC50 values reported were promising, indicating potential therapeutic applications in antiviral drug development .

Data Table: Summary of Biological Activities

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。